4,6-dimethyl-2-({[5-(propylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine
Description
4,6-Dimethyl-2-({[5-(propylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine is a trisubstituted pyrimidine derivative featuring a pyrimidine core modified with a 1,2,4-triazole ring, a propylsulfanyl group, and a 3-(trifluoromethyl)phenyl substituent.
Properties
IUPAC Name |
4,6-dimethyl-2-[[5-propylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N5S2/c1-4-8-28-18-26-25-16(11-29-17-23-12(2)9-13(3)24-17)27(18)15-7-5-6-14(10-15)19(20,21)22/h5-7,9-10H,4,8,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZGCGIOTANTCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(N1C2=CC=CC(=C2)C(F)(F)F)CSC3=NC(=CC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-2-({[5-(propylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrimidine ring: Starting with a suitable precursor, such as a diketone or a diester, the pyrimidine ring can be formed through cyclization reactions.
Substitution reactions: Introduction of the methyl groups at positions 4 and 6 can be achieved through alkylation reactions.
Formation of the triazole ring: The triazole ring can be synthesized via a cycloaddition reaction involving an azide and an alkyne.
Introduction of the propylsulfanyl and trifluoromethylphenyl groups: These groups can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4,6-dimethyl-2-({[5-(propylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under certain conditions.
Substitution: The methyl groups and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides, aryl halides, and various nucleophiles or electrophiles can be employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl groups would yield sulfoxides or sulfones, while substitution reactions could introduce a wide range of functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications as a pharmaceutical agent due to its unique structural features.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4,6-dimethyl-2-({[5-(propylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues of Pyrimidine Derivatives
The following table summarizes key structural features, biological activities, and research findings for compounds with similarities to the target molecule:
Key Observations:
CCR4 Antagonists : The target compound shares structural motifs with trisubstituted pyrimidine amides (e.g., 6c, 12a, 12b), which exhibit potent CCR4 inhibition (IC50 ~0.06–0.077 µM). Its triazole and trifluoromethylphenyl groups may enhance receptor binding compared to simpler aryl substituents in amide derivatives .
Cytotoxic Agents : Thiazole-pyrimidine hybrids (IC50: 1.27–95 µg/mL) and pyrimidine-benzimidazoles (IC50: 0.03–1.83 µM) highlight the role of heterocyclic appendages in anticancer activity. The target compound’s propylsulfanyl group may modulate toxicity profiles compared to benzimidazole or thiazole moieties .
Physical Properties : The hydrogen-bonded chains observed in barbiturates (e.g., buthalital) contrast with the target compound’s sulfide and triazole linkages, which may reduce crystallinity and enhance solubility .
Mechanistic Insights:
- CCR4 Inhibition : Pyrimidine amides act via competitive binding to the CCR4 receptor, disrupting chemotaxis. The target compound’s triazole ring may mimic amide interactions while offering greater resistance to hydrolysis .
- Cytotoxicity : Pyrimidine derivatives with bulky substituents (e.g., trifluoromethylphenyl) often induce oxidative stress or DNA intercalation, mechanisms observed in pyrimidine-benzimidazoles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
